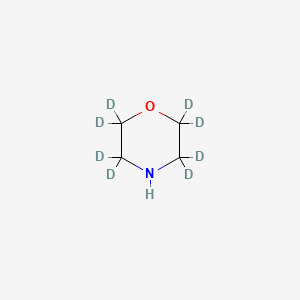

Morpholine-2,2,3,3,5,5,6,6-D8

Übersicht

Beschreibung

Morpholine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of morpholine, a heterocyclic amine with the molecular formula C4D8HNO. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Morpholine-2,2,3,3,5,5,6,6-D8 can be synthesized through the deuteration of morpholine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing catalysts to facilitate the exchange reaction. The product is then purified to achieve the desired isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include deuterated N-oxide derivatives, reduced morpholine, and various substituted morpholine compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Morpholine-2,2,3,3,5,5,6,6-D8 serves as a solvent and reagent in organic synthesis. Its deuterated nature allows for specific labeling in reaction mechanisms and pathways. The compound can participate in various chemical reactions including oxidation to form N-oxide derivatives and nucleophilic substitutions.

Nuclear Magnetic Resonance Spectroscopy

In NMR spectroscopy, this compound is used as a probe to study biological molecules. The presence of deuterium reduces background signals from protons in the sample being analyzed. This property is particularly valuable for understanding complex biochemical interactions and structures .

Drug Development

Morpholine derivatives are integral in the development of central nervous system (CNS) drugs due to their favorable pharmacokinetic properties. The unique structure allows for improved solubility and brain permeability. Compounds containing morpholine have been shown to modulate the pharmacokinetic/pharmacodynamic properties effectively . Notable examples include:

- Doxapram : Used as a respiratory stimulant.

- Reboxetine : An antidepressant that targets norepinephrine reuptake.

- Aprepitant : A neurokinin-1 receptor antagonist used for preventing nausea and vomiting associated with chemotherapy .

Case Study 1: CNS Drug Candidates

Research indicates that morpholine-containing compounds are critical in CNS drug discovery due to their ability to interact selectively with molecular targets such as histamine H3 receptors. These interactions enhance drug efficacy while minimizing side effects associated with traditional treatments .

Case Study 2: Neurodegenerative Diseases

Morpholine derivatives have been studied for their potential in treating neurodegenerative diseases like Parkinson's disease. Compounds designed with morpholine moieties have shown promise in targeting specific receptors involved in disease progression. For instance, selective D3 receptor agonists containing morpholine have demonstrated improved activity and CNS permeability .

Wirkmechanismus

The mechanism of action of Morpholine-2,2,3,3,5,5,6,6-D8 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactionsThis effect is particularly useful in studying reaction mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: The non-deuterated form of Morpholine-2,2,3,3,5,5,6,6-D8.

Piperidine-2,2,3,3,5,5,6,6-D8: Another deuterated heterocyclic amine.

Pyrrolidine-2,2,3,3,4,4,5,5-D8: A deuterated derivative of pyrrolidine

Uniqueness

This compound is unique due to its high isotopic purity and the presence of deuterium atoms, which enhance its stability and utility in various applications. Its deuterated nature makes it particularly valuable in NMR spectroscopy and the development of deuterated drugs .

Biologische Aktivität

Morpholine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of morpholine that has garnered attention for its potential biological activities. This compound is particularly relevant in medicinal chemistry due to its structural features that allow it to interact with various biological targets. This article explores the biological activity of this compound through research findings and case studies.

This compound has the molecular formula and a molecular weight of 95.17 g/mol. It is characterized by a heterocyclic structure containing both amine and ether functional groups. The presence of deuterium (D) enhances its stability and makes it useful in various applications including drug development and synthesis of pharmaceuticals .

Biological Activity Overview

The biological activity of morpholine derivatives is primarily attributed to their ability to interact with enzymes and receptors involved in various diseases. This compound has shown promise in several therapeutic areas:

- Anticancer Activity : Morpholine derivatives have been linked to significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that morpholine-based compounds can inhibit ribonucleotide reductase (RNR), which is crucial for DNA synthesis in cancer cells .

- Neuroprotective Effects : Research indicates that morpholine-containing compounds may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can inhibit enzymes responsible for the pathology of these conditions .

- Antibacterial Properties : Morpholine derivatives have also exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Case Studies and Research Findings

-

Antiproliferative Activity in Cancer Cells :

A study evaluated the antiproliferative effects of several morpholine derivatives on ovarian cancer cell lines (A2780 and A2780cisR). The results indicated that these compounds exhibited IC50 values in the nanomolar range. The mechanism was linked to the inhibition of RNR and induction of endoplasmic reticulum stress .Compound IC50 (A2780) IC50 (A2780cisR) Morpholine-2 25 nM 30 nM Triapine 20 nM 25 nM -

Neurodegenerative Disease Models :

In in vivo models of Alzheimer's disease using Tg CRND8 mice, morpholine derivatives were shown to reduce amyloid-beta levels significantly. These effects were attributed to their ability to inhibit specific enzymes involved in amyloid precursor protein processing . -

Antibacterial Efficacy :

The antibacterial activity of morpholine derivatives was tested against various bacterial strains. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 2 μg/mL for certain complexes derived from morpholine .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibition of RNR leads to reduced DNA synthesis in cancer cells.

- Receptor Modulation : Interaction with receptors involved in neurodegenerative processes.

- Metal Chelation : Some morpholine derivatives act as chelators for transition metals which can influence various biochemical pathways.

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671259 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-02-3 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-2,2,3,3,5,5,6,6-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.